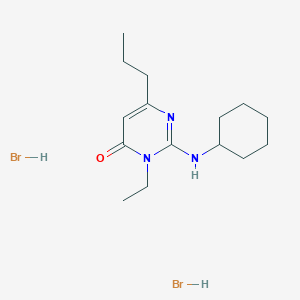

![molecular formula C24H19ClN2O3S B4065465 2-[(6-chloro-2-oxo-4-phenyl-1,2-dihydro-3-quinolinyl)thio]-N-(4-methoxyphenyl)acetamide](/img/structure/B4065465.png)

2-[(6-chloro-2-oxo-4-phenyl-1,2-dihydro-3-quinolinyl)thio]-N-(4-methoxyphenyl)acetamide

Overview

Description

This compound is part of a class of organic compounds that include various functionalities such as chloro, quinolinyl, and acetamide groups. These groups are indicative of the compound's potential reactivity and applications in fields like medicinal chemistry and material science.

Synthesis Analysis

The synthesis of complex organic compounds often involves multi-step reactions that introduce specific functional groups at designated positions on the compound's backbone. For example, the synthesis of related quinoline derivatives has been achieved through reactions that involve condensation, alkylation, and cyclization steps (Saeed et al., 2014).

Molecular Structure Analysis

The molecular structure of such compounds is characterized by the presence of aromatic rings and heteroatoms, which significantly influence their physical and chemical properties. Studies on similar compounds have demonstrated the impact of substituents on the molecule's overall planarity and the presence of intramolecular hydrogen bonding, contributing to stability and reactivity (Wen et al., 2006).

Chemical Reactions and Properties

Chemical reactions involving quinoline derivatives are diverse, including substitutions, additions, and redox reactions. These reactions can modify the compound's structure to impart new properties or functionalities. The reactivity of these compounds is often dictated by the electronic nature of the substituents and the quinoline core itself.

Physical Properties Analysis

The physical properties of such compounds, including melting points, solubility, and crystallinity, are crucial for their practical applications. The formation of hydrates and co-crystals with other substances can significantly affect these properties (Karmakar et al., 2008).

Chemical Properties Analysis

Chemical properties like acidity, basicity, and photophysical behavior are essential for understanding the compound's interactions in various environments. For instance, the interaction of quinoline derivatives with acids has been shown to quench fluorescence, indicating potential applications in sensing and molecular recognition (Karmakar et al., 2008).

Scientific Research Applications

Structural Studies and Chemical Properties

Spatial Orientations in Anion Coordination : Amide derivatives such as N-[2-(4-methoxyphenyl)-ethyl]-2-(quinolin-8-yl-amino)acetamide demonstrate unique structural properties. These compounds can exhibit tweezer-like geometries and form channel-like structures through weak interactions, highlighting their potential in molecular self-assembly and coordination chemistry (Kalita & Baruah, 2010).

Co-crystal Formation with Aromatic Diols : Research on N-[2-(4-Methoxy-phenyl)-ethyl]-2-(quinolin-8-yloxy)-acetamide reveals its ability to form co-crystals with aromatic diols. These co-crystals exhibit varied structural features, providing insights into molecular interactions and crystal engineering (Karmakar, Kalita & Baruah, 2009).

Gel Formation and Fluorescence Properties : Certain amide-containing isoquinoline derivatives are capable of forming gels or crystalline solids upon treatment with various acids. These compounds exhibit fluorescence properties, which are altered depending on their state (protonated or in interaction with diols) (Karmakar, Sarma & Baruah, 2007).

Application in Medicinal Chemistry

Antimicrobial Potential : A related compound, 2-oxo-3-(arylimino) indolin-1-yl)-N-aryl acetamide, has been studied for its antibacterial and antifungal activities. Certain derivatives have shown promising results against pathogenic microorganisms, indicating potential for pharmaceutical applications (Debnath & Ganguly, 2015).

Antimalarial Activity and Structure-Activity Relationships : Research on quinoline-based compounds including those similar to the given molecule has shown significant antimalarial activity. These studies also explore the relationships between chemical structure and biological activity, which is crucial for drug development (Werbel et al., 1986).

Neuroprotection and Antiviral Effects : A novel anilidoquinoline derivative, similar in structure to the mentioned compound, has been synthesized and evaluated for its efficacy in treating Japanese encephalitis. It demonstrated antiviral and antiapoptotic effects, suggesting potential therapeutic applications (Ghosh et al., 2008).

Activity Against Drug-Resistant Tuberculosis : The class of 2-(quinolin-4-yloxy)acetamides, which is structurally related, has been identified as active against both drug-susceptible and drug-resistant strains of Mycobacterium tuberculosis. These findings are critical for developing new treatments for tuberculosis (Pissinate et al., 2016).

properties

IUPAC Name |

2-[(6-chloro-2-oxo-4-phenyl-1H-quinolin-3-yl)sulfanyl]-N-(4-methoxyphenyl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H19ClN2O3S/c1-30-18-10-8-17(9-11-18)26-21(28)14-31-23-22(15-5-3-2-4-6-15)19-13-16(25)7-12-20(19)27-24(23)29/h2-13H,14H2,1H3,(H,26,28)(H,27,29) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LYNPTMHUXXRARJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)NC(=O)CSC2=C(C3=C(C=CC(=C3)Cl)NC2=O)C4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H19ClN2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

450.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-[(6-chloro-2-hydroxy-4-phenylquinolin-3-yl)sulfanyl]-N-(4-methoxyphenyl)acetamide | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![ethyl 7-(1H-indol-3-yl)-5-methyl-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B4065389.png)

![4-[4-(2-nitrovinyl)phenyl]morpholine](/img/structure/B4065401.png)

![2-[1-(4-methoxy-3-methylbenzyl)-3-oxo-2-piperazinyl]-N-(3-methoxypropyl)acetamide](/img/structure/B4065415.png)

![8-[4-(1H-1,2,4-triazol-1-yl)benzyl]hexahydro-2H-pyrazino[1,2-a]pyrazin-1(6H)-one](/img/structure/B4065416.png)

![{[5-[hydroxy(phenyl)methyl]-4-(2-methylphenyl)-4H-1,2,4-triazol-3-yl]thio}acetic acid](/img/structure/B4065423.png)

![ethyl 5-cyano-6-{[2-(cyclohexylamino)-2-oxoethyl]thio}-4-(2-furyl)-2-phenyl-1,4-dihydro-3-pyridinecarboxylate](/img/structure/B4065446.png)

![N-{1-[5-({2-[(5-chloro-2-methoxyphenyl)amino]-2-oxoethyl}thio)-4-methyl-4H-1,2,4-triazol-3-yl]-2-methylpropyl}benzamide](/img/structure/B4065457.png)

![(5-{4-[(4-bromophenyl)sulfonyl]-1-piperazinyl}-2-nitrophenyl)(tetrahydro-2-furanylmethyl)amine](/img/structure/B4065464.png)

![4-benzylphenyl 3-(3,5-dioxo-4-azatetracyclo[5.3.2.0~2,6~.0~8,10~]dodec-11-en-4-yl)propanoate](/img/structure/B4065469.png)

![3,5-di-tert-butyl-N-[3-(4-morpholinyl)propyl]benzamide hydrochloride](/img/structure/B4065475.png)

![1-benzyl-4-{[1-(4-biphenylylcarbonyl)-4-piperidinyl]carbonyl}piperazine](/img/structure/B4065483.png)

![N-(4-ethoxyphenyl)-2-[(4-methylphenyl)sulfonyl]acetamide](/img/structure/B4065491.png)

![N-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)-2-{[2-methyl-1-(1-methyl-1H-imidazol-2-yl)propyl]amino}acetamide](/img/structure/B4065502.png)